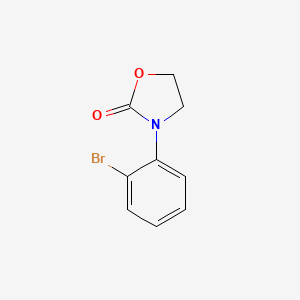

3-(2-bromophenyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-bromophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with a bromophenyl group This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in the development of antibacterial agents

Mecanismo De Acción

Target of Action

Oxazolidinones, the class of compounds to which it belongs, are known for their diverse biological applications in medicinal chemistry . They have been investigated for their promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .

Mode of Action

Oxazolidinones, in general, can act as bioisosteres of different chemical groups, such as carbamates, thiocarbamates, ureas, and amides . This structural similarity allows them to form hydrogen bonds with amino acid residues, contributing to their interaction with biological targets .

Biochemical Pathways

Oxazolidinones are known to be key intermediates in the synthesis of many useful chemical compounds . They have been successfully obtained using 1,2-amino alcohols as starting materials .

Pharmacokinetics

Oxazolidinones are known for their higher metabolic and chemical stability because the carbamate is cyclized in a five-membered ring, unlike noncyclic carbamates, for example, that are more prone to hydrolysis .

Result of Action

Oxazolidinones have been associated with a wide spectrum of pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require a base such as sodium hydride (NaH) and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-bromophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced to form different derivatives.

Cyclization and Ring-Opening: The compound can participate in cyclization reactions to form more complex heterocycles or undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce oxazolidinone N-oxides.

Aplicaciones Científicas De Investigación

3-(2-bromophenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to known oxazolidinone antibiotics.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Comparación Con Compuestos Similares

Similar Compounds

Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different substituents on the oxazolidinone ring.

Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Cytoxazone: A natural product with an oxazolidinone ring, known for its immunomodulatory properties.

Uniqueness

3-(2-bromophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for the development of new antibacterial agents.

Actividad Biológica

3-(2-bromophenyl)-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered heterocyclic ring containing an oxygen and nitrogen atom, with a bromophenyl substituent at the 3-position. This specific substitution is believed to influence the compound's chemical reactivity and biological properties significantly.

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the ribosomal RNA of the 50S subunit of bacterial ribosomes, disrupting the formation of functional ribosomes essential for protein synthesis. This mechanism renders them effective against various Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Gram-positive Bacteria

Research indicates that this compound exhibits significant antibacterial activity against several Gram-positive bacteria. The compound's binding affinity to bacterial ribosomes enhances its effectiveness against resistant strains. Comparative studies have shown that it has similar or superior activity compared to established oxazolidinones like linezolid .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Linezolid | Staphylococcus aureus | 8 µg/mL |

| Tedizolid | Staphylococcus aureus | 4 µg/mL |

The above table summarizes the antibacterial efficacy of this compound compared to other oxazolidinones.

Antifungal Activity

In addition to its antibacterial properties, preliminary studies have suggested that this compound may also possess antifungal activity. It has shown promising results against various fungal pathogens; however, further investigations are needed to fully characterize its antifungal potential and mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of oxazolidinone derivatives:

- Antiparasitic Activity : A study indicated that oxazolidinone derivatives could exhibit antiparasitic effects against Trypanosoma cruzi, with compounds showing IC50 values indicating effective concentrations for inhibiting parasite growth .

- Fungicidal Activities : Research on related oxazolidinone compounds revealed their potential as fungicides against Mycobacterium tuberculosis and other fungal strains. The structural modifications in these compounds were linked to enhanced biological activities .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDLSCAXIFPXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.